molecular formula C16H19N5O4 B14445984 8-Anilino-7-(2,3-dihydroxypropyl)theophylline CAS No. 78960-47-1

8-Anilino-7-(2,3-dihydroxypropyl)theophylline

Cat. No.: B14445984
CAS No.: 78960-47-1
M. Wt: 345.35 g/mol
InChI Key: ZXTVYYARXMAMBL-UHFFFAOYSA-N
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Description

7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-(phenylamino)-1H-purine-2,6(3H,7H)-dione is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a purine core substituted with a dihydroxypropyl group, dimethyl groups, and a phenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-(phenylamino)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method involves the alkylation of a purine derivative with a dihydroxypropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-(phenylamino)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the phenylamino group to aniline.

    Substitution: The purine core can undergo nucleophilic substitution reactions, where the dimethyl groups can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydroxypropyl group can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the purine core.

Scientific Research Applications

7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-(phenylamino)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-(phenylamino)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: This compound shares a similar purine-like structure and is studied for its kinase inhibitory activity.

    Pyrido[2,3-d]pyrimidine: Another compound with a fused pyrimidine ring, known for its biological activities, including antimicrobial and anticancer properties.

    Pyrrolo[2,3-d]pyrimidine: This compound is also structurally related and has diverse biological activities, including antiviral and enzyme inhibitory effects.

Uniqueness

7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-(phenylamino)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of dihydroxypropyl, dimethyl, and phenylamino groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

78960-47-1

Molecular Formula

C16H19N5O4

Molecular Weight

345.35 g/mol

IUPAC Name

8-anilino-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C16H19N5O4/c1-19-13-12(14(24)20(2)16(19)25)21(8-11(23)9-22)15(18-13)17-10-6-4-3-5-7-10/h3-7,11,22-23H,8-9H2,1-2H3,(H,17,18)

InChI Key

ZXTVYYARXMAMBL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC3=CC=CC=C3)CC(CO)O

Origin of Product

United States

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